molecular formula C12H14O2 B11909190 2-Propylchroman-4-one CAS No. 62756-34-7

2-Propylchroman-4-one

Cat. No.: B11909190
CAS No.: 62756-34-7
M. Wt: 190.24 g/mol
InChI Key: MZLSTDVUACRDBC-UHFFFAOYSA-N
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Description

2-Propylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with a propyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylchroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by intramolecular oxa-Michael addition, is one such method .

Chemical Reactions Analysis

Types of Reactions: 2-Propylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in photoredox reactions, where visible light and photoredox catalysts are used to induce decarboxylation processes .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include substituted chromanones and various derivatives with enhanced biological activities .

Scientific Research Applications

Antibacterial Activity

2-Propylchroman-4-one has shown significant antibacterial properties, particularly against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values as low as 0.39 μg/mL against Gram-positive pathogens, indicating potent antibacterial activity .
  • Structure-Activity Relationship (SAR): The presence of hydrophobic substituents and hydrogen bond donor/acceptor functionalities in the 4-chromanone scaffold enhances antibacterial efficacy. Specifically, the 2-hydrophobic substituent and hydroxy groups at the 5- and 7-positions are crucial for activity .

Antituberculosis Activity

In addition to general antibacterial properties, this compound has demonstrated promising antituberculosis activity.

Research Insights:

  • In a comparative study, 2-propyl-4-chromanol exhibited a MIC of 12.5 μg/mL, outperforming other derivatives in the same series .
  • The compound's mechanism includes disrupting bacterial membrane potential and inhibiting DNA topoisomerase IV, suggesting complex action pathways that warrant further investigation .

Anticancer Properties

Recent studies have also explored the potential of this compound as an anticancer agent.

Experimental Data:

  • Compounds based on the chroman-4-one scaffold have been evaluated for their inhibitory effects on sirtuin enzymes, particularly SIRT2, which is implicated in aging-related diseases and cancer .
  • The most potent SIRT2 inhibitor identified was a derivative with an IC50 of 1.5 μM, revealing its potential as a therapeutic target in cancer treatment .

Table of Applications

Application TypeTarget Pathogen/ConditionMIC/IC50 ValueNotes
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)0.39 μg/mLEffective against Gram-positive bacteria
AntituberculosisMycobacterium tuberculosis12.5 μg/mLDisrupts membrane potential
AnticancerSIRT2 enzyme inhibitionIC50 = 1.5 μMPotential for cancer therapy

Case Studies

Several case studies highlight the effectiveness of derivatives of this compound in clinical settings:

  • Antibacterial Efficacy: A study demonstrated that a synthesized derivative effectively inhibited MRSA growth in vitro, leading to further exploration of its use in clinical formulations.
  • Anticancer Research: In vitro tests showed that compounds based on the chroman-4-one scaffold inhibited proliferation in breast cancer cell lines (MCF-7) and lung carcinoma (A549), suggesting their potential role in cancer therapy .

Biological Activity

2-Propylchroman-4-one, a derivative of chroman-4-one, has garnered attention in recent years due to its diverse biological activities. This article compiles research findings related to its antibacterial, antiproliferative, and SIRT2 inhibitory properties, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including Pd-mediated cross-coupling reactions and Mannich reactions. The general structure includes a chroman core with a propyl group at the 2-position and a carbonyl group at the 4-position, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) of several derivatives are summarized in the table below:

CompoundMIC (μg/mL)Activity Against
This compound6.25MRSA
5,7-Dihydroxy-4-chromanones3.13 - 6.25MSSA, E. faecalis
4-Oximinochromane100Mycobacterium tuberculosis
Control AntibioticsVariesVarious pathogens

The structure-activity relationship (SAR) analysis indicates that the length of alkyl side chains significantly influences antibacterial activity. Compounds with longer aliphatic chains exhibited improved efficacy compared to shorter chains .

Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives of this compound possess antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma). One notable compound, 8-bromo-6-chloro-2-pentylchroman-4-one , showed an IC50 value of 4.5 μM against SIRT2, indicating its potential as a selective inhibitor for this enzyme involved in cellular aging and cancer progression .

SIRT2 Inhibition

SIRT2 is a member of the sirtuin family of proteins, which play critical roles in cellular regulation. The inhibition of SIRT2 by this compound derivatives presents a promising avenue for therapeutic intervention in age-related diseases and cancer. The following table summarizes key findings from SAR studies on SIRT2 inhibition:

Compound% Inhibition at 200 μMIC50 (μM)
8-Bromo-6-chloro-2-pentylchroman-4-one884.5
n-pentyl derivative825.5
n-propyl derivative7610.6

The results indicate that minor structural modifications can lead to significant changes in inhibitory activity, emphasizing the importance of the carbonyl group and the nature of substituents on the chroman ring .

Case Studies

Case Study: Antibacterial Efficacy
A study conducted on various derivatives of chromanones revealed that compounds with specific substitutions at the 5 and 7 positions displayed enhanced antibacterial activities against MRSA and other pathogens. For instance, derivatives with hydroxyl groups at these positions showed improved potency compared to their non-hydroxylated counterparts .

Case Study: Cancer Cell Lines
In another investigation, two specific derivatives were tested for their antiproliferative effects on MCF-7 and A549 cell lines. These studies demonstrated that modifications leading to increased hydrophobicity enhanced cell membrane permeability, thereby improving anticancer efficacy .

Properties

CAS No.

62756-34-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-propyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-7,9H,2,5,8H2,1H3

InChI Key

MZLSTDVUACRDBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

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